

N-Tosyl-L-alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Tosyl-L-alanine**

Cat. No.: **B016904**

[Get Quote](#)

An In-depth Technical Guide to N-Tosyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-L-alanine is a derivative of the amino acid L-alanine, featuring a tosyl (p-toluenesulfonyl) group attached to the alpha-amino group. This modification makes it a valuable reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of chiral pharmaceuticals. The tosyl group serves as a robust protecting group for the amine functionality, allowing for selective reactions at other sites of a molecule. Its chirality and stability make it an important building block for creating complex, stereospecific molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **N-Tosyl-L-alanine**.

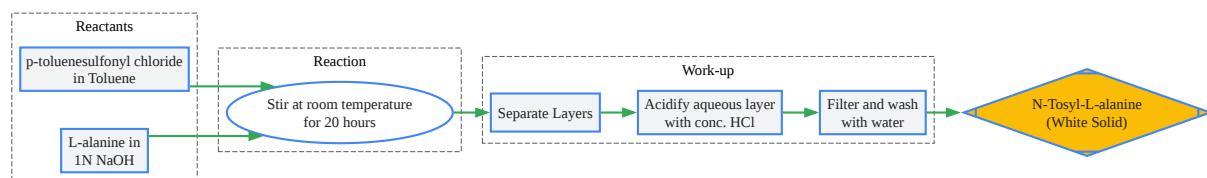
Chemical and Physical Properties

N-Tosyl-L-alanine is a white to off-white solid at room temperature. Its key identifiers and physical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	99076-56-9
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S
Molecular Weight	243.28 g/mol
Appearance	White to off-white solid
Melting Point	132-137 °C
Solubility	Soluble in chloroform, methanol, dichloromethane, and ethanol.
Storage Conditions	Store at 0-8°C for long-term stability. May be stored at room temperature for short periods.

Synthesis of N-Tosyl-L-alanine

A common and straightforward method for the synthesis of **N-Tosyl-L-alanine** involves the reaction of L-alanine with p-toluenesulfonyl chloride in a basic aqueous solution.


Experimental Protocol: Synthesis

Materials:

- L-alanine
- 1N Sodium hydroxide (NaOH) solution
- p-toluenesulfonyl chloride (TsCl)
- Toluene
- Concentrated hydrochloric acid (HCl)
- Water (for washing)
- Reaction vessel, stirrer, cooling bath

Procedure:

- Dissolve L-alanine (1.0 mole equivalent) in 1N sodium hydroxide solution.
- Cool the solution to 5°C using a cooling bath and stir.
- Slowly add a solution of p-toluenesulfonyl chloride (1.0 mole equivalent) in toluene to the stirred L-alanine solution.
- Allow the mixture to stir at ambient temperature for approximately 20 hours.
- After the reaction is complete, separate the aqueous and organic layers.
- Chill the aqueous layer and acidify to a pH of 1 with concentrated hydrochloric acid. This will precipitate the **N-Tosyl-L-alanine**.
- Collect the white solid product by filtration.
- Wash the solid with water and dry to yield **N-Tosyl-L-alanine**.

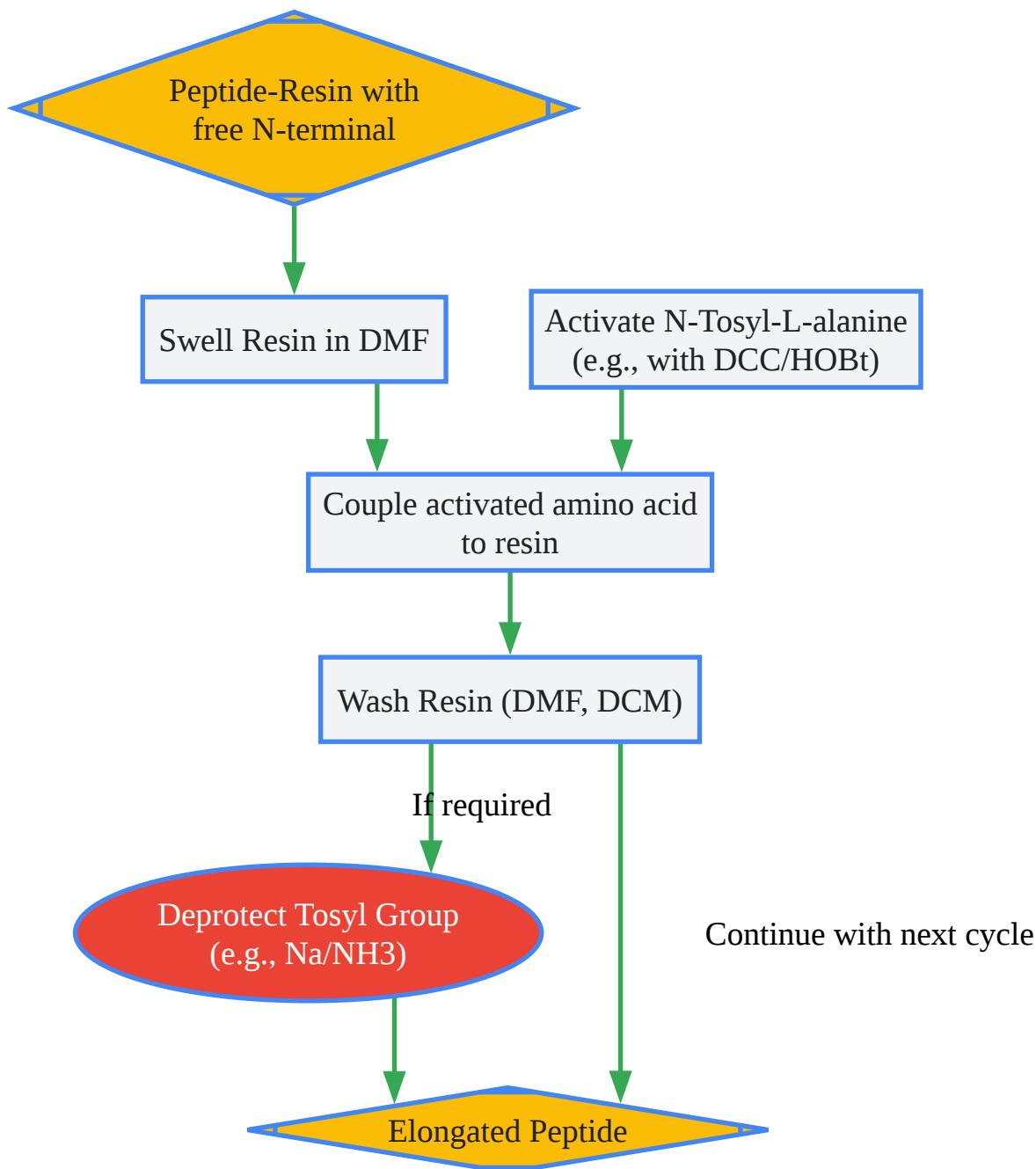
[Click to download full resolution via product page](#)**Caption:** Workflow for the synthesis of **N-Tosyl-L-alanine**.

Applications in Peptide Synthesis

N-Tosyl-L-alanine is a crucial building block in peptide synthesis. The tosyl group serves as a protecting group for the α -amino group of alanine, preventing it from participating in unwanted side reactions during the formation of peptide bonds. This protection is stable under various reaction conditions but can be removed when desired.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using N-Tosyl-L-alanine

This protocol outlines the general steps for incorporating an **N-Tosyl-L-alanine** residue into a growing peptide chain on a solid support.

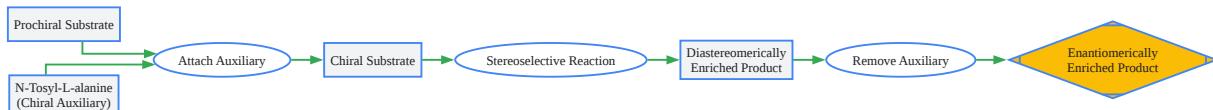

Materials:

- Resin (e.g., Merrifield or Wang resin) with an attached peptide chain having a free N-terminal amine.
- **N-Tosyl-L-alanine**
- Coupling agents (e.g., DCC/HOBt or HBTU/HATU)
- Solvents (e.g., DMF, DCM)
- Deprotection reagent (e.g., sodium in liquid ammonia for the tosyl group)

Procedure:

- Resin Swelling: Swell the peptide-bound resin in a suitable solvent like DMF.
- Amino Acid Activation: Activate the carboxylic acid group of **N-Tosyl-L-alanine** using a coupling agent in a separate vessel.
- Coupling: Add the activated **N-Tosyl-L-alanine** to the resin. Agitate the mixture to allow the coupling reaction to proceed, forming a new peptide bond.
- Washing: Wash the resin thoroughly with solvents like DMF and DCM to remove excess reagents and byproducts.

- Deprotection of the N-terminal Tosyl Group (if it is the final amino acid or for subsequent steps): The tosyl group is typically removed under harsh conditions, such as with sodium in liquid ammonia. This is often performed at the end of the synthesis along with side-chain deprotection and cleavage from the resin.


[Click to download full resolution via product page](#)

Caption: General workflow for incorporating **N-Tosyl-L-alanine** in SPPS.

Role as a Chiral Auxiliary

N-Tosyl-L-alanine can be employed as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary can be removed.

The chirality of the L-alanine backbone in **N-Tosyl-L-alanine** can be used to control the stereochemical outcome of reactions on molecules to which it is attached. For instance, it can be used to direct the stereoselective alkylation of enolates.

[Click to download full resolution via product page](#)

Caption: Logical flow of using **N-Tosyl-L-alanine** as a chiral auxiliary.

Signaling Pathways and Biological Activity

Currently, there is no significant evidence in the scientific literature to suggest that **N-Tosyl-L-alanine** itself has direct biological activity or plays a role in cell signaling pathways. Its primary utility is as a synthetic intermediate in the laboratory.

It is important to distinguish **N-Tosyl-L-alanine** from related compounds that do exhibit biological effects. For example, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a known inhibitor of certain proteases and has been shown to affect signaling pathways such as NF- κ B. Additionally, the unmodified amino acid, L-alanine, is metabolically active and can influence cellular processes. However, these activities are not attributed to **N-Tosyl-L-alanine**.

Conclusion

N-Tosyl-L-alanine is a versatile and valuable compound for chemists involved in drug discovery and development. Its key features are the stable tosyl protecting group on the amine and its inherent chirality derived from L-alanine. These characteristics make it an excellent choice as a building block in peptide synthesis and as a chiral auxiliary for the stereoselective synthesis of complex organic molecules. While it does not appear to have direct biological activity, its role in the synthesis of potentially bioactive compounds is of significant importance to the pharmaceutical and biotechnology industries.

- To cite this document: BenchChem. [N-Tosyl-L-alanine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b016904#n-tosyl-l-alanine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b016904#n-tosyl-l-alanine-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com